molecular formula C12H14BrN3O2 B13839934 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

Cat. No.: B13839934
M. Wt: 312.16 g/mol
InChI Key: WUQZMBGGIXCISC-UHFFFAOYSA-N
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Description

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C₁₂H₁₄BrN₃O₂. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester typically involves the bromination of benzotriazole derivatives. One common method includes the reaction of benzotriazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile. The reaction temperature is maintained between 0°C to 25°C to ensure the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of benzotriazole.

    Oxidation: Products include carboxylic acids or other oxidized benzotriazole derivatives.

    Reduction: Products include methyl-substituted benzotriazole derivatives.

Scientific Research Applications

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzotriazole ring. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromomethyl-benzotriazole-1-carboxylic acid methyl ester
  • 4-Bromomethyl-benzotriazole-1-carboxylic acid ethyl ester
  • 4-Bromomethyl-benzotriazole-1-carboxylic acid isopropyl ester

Uniqueness

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where selective reactivity is required. The tert-butyl group also improves the solubility of the compound in organic solvents, facilitating its use in various synthetic applications.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)benzotriazole-1-carboxylate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-4-5-8(7-13)10(9)14-15-16/h4-6H,7H2,1-3H3

InChI Key

WUQZMBGGIXCISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2N=N1)CBr

Origin of Product

United States

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